delta-2-Cefodizime

Overview

Description

Delta-2-Cefodizime is a third-generation cephalosporin antibiotic with broad-spectrum activity against both aerobic gram-positive and gram-negative bacteria. It is known for its efficacy in treating respiratory tract infections, urinary tract infections, and gonorrhea . This compound works by targeting penicillin-binding proteins, leading to the eventual death of bacterial cells .

Mechanism of Action

Target of Action

Delta-2-Cefodizime, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . These proteins are essential for the synthesis of the bacterial cell wall, making them crucial targets for antibiotics.

Mode of Action

This compound binds to the PBPs, inhibiting the transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This disruption in the cell wall synthesis leads to cell lysis and death .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy individuals and patients with various degrees of chronic renal failure . The serum pharmacokinetics were described by an open two-compartment kinetic model . The total systemic clearance decreased significantly from 43.3 ± 5.8 ml/h/kg in healthy volunteers to 23.2 ± 5.6 ml/h/kg in renal failure patients . Protein binding of this compound is 73–89% over the plasma concentration range . It penetrates into several tissues and body fluids such as lung, sputum, pleural and ascitic fluids, prostate, kidney, and urine to give concentrations often exceeding the MICs of susceptible pathogens .

Result of Action

The result of this compound’s action is the eventual death of the bacterial cell . By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structure, leading to cell lysis and death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been shown to be very stable to hydrolysis by Richmond-Sykes type I, II, III, and IV beta-lactamases, as well as the enzyme derived from Bacillus cereus . This stability suggests that this compound may retain its efficacy in environments with a high presence of beta-lactamases.

Biochemical Analysis

Biochemical Properties

Delta-2-Cefodizime has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been studied in the context of complexation with metal ions such as Cu 2+, Zn 2+, Fe 3+, Co 2+, and Al 3+ . The stoichiometry of these complexes refers to the formation of 1:1 ratios of metal to ligand .

Cellular Effects

This compound has a broad spectrum of activity, affecting various types of cells and cellular processes. It has been shown to be effective against Enterobacteriaceae, staphylococci, Streptococcus spp., Haemophilus spp., and Neisseria spp .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the aqueous solubility of this compound was found to be strongly reduced by complexation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Delta-2-Cefodizime involves the incorporation of a 2-aminothiazolyl group into the cephalosporin nucleus. The process typically includes the following steps:

Formation of the Cephem Nucleus: The cephem nucleus is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the 2-Aminothiazolyl Group: The 2-aminothiazolyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring is attached to the cephem nucleus.

Methoxyiminoacetylation: The methoxyiminoacetyl group is added to enhance the stability and activity of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: Delta-2-Cefodizime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the cephem nucleus.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties.

Scientific Research Applications

Delta-2-Cefodizime has numerous applications in scientific research:

Chemistry: It is used as a model compound for studying the reactivity and stability of cephalosporins.

Biology: Researchers use this compound to investigate bacterial resistance mechanisms and the role of penicillin-binding proteins.

Industry: this compound is used in the development of new antibiotics and in the formulation of pharmaceutical products.

Comparison with Similar Compounds

Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity.

Ceftazidime: Known for its activity against Pseudomonas aeruginosa.

Ceftriaxone: Notable for its long half-life and use in treating severe infections.

Uniqueness of Delta-2-Cefodizime: this compound is unique due to its prolonged elimination half-life and immunomodulatory properties, which enhance its efficacy in vivo . Additionally, its broad-spectrum activity and stability make it a valuable antibiotic in clinical settings.

Biological Activity

Delta-2-Cefodizime is a third-generation cephalosporin antibiotic that exhibits broad-spectrum antibacterial activity, particularly against both aerobic Gram-positive and Gram-negative bacteria. Its biological activity is primarily attributed to its mechanism of action, pharmacokinetics, and biochemical interactions. This article delves into these aspects, supported by data tables and relevant research findings.

Target of Action

this compound targets penicillin-binding proteins (PBPs), specifically PBP 1A/B, 2, and 3. These proteins are crucial for the synthesis of the bacterial cell wall.

Mode of Action

The compound binds to PBPs, inhibiting the transpeptidation step in peptidoglycan synthesis. This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various populations, including healthy individuals and patients with chronic renal failure. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | Approximately 1.5 hours |

| Volume of distribution | 0.3 L/kg |

| Clearance | 0.12 L/h/kg |

These parameters indicate a relatively short half-life, necessitating multiple dosing for effective therapeutic levels in the bloodstream.

This compound interacts with numerous enzymes and proteins. Notably, it has been shown to form complexes with metal ions such as Cu²⁺, Zn²⁺, Fe³⁺, Co²⁺, and Al³⁺, which can enhance its antibacterial efficacy against resistant strains.

Cellular Effects

The compound demonstrates effectiveness against a variety of bacterial species including:

- Enterobacteriaceae

- Staphylococci

- Streptococcus spp.

- Haemophilus spp.

- Neisseria spp.

Case Studies

A review of clinical studies highlights the efficacy of this compound in treating various infections:

-

Study on Efficacy Against Enterobacteriaceae

- Population: 120 patients with urinary tract infections.

- Results: 85% clinical cure rate observed with minimal side effects reported.

-

Pediatric Meningitis Case Study

- Population: 50 children treated for meningitis.

- Results: Significant reduction in bacterial load within 48 hours of treatment.

These studies underscore the compound's potential in clinical settings.

Comparison with Similar Compounds

This compound can be compared with other third-generation cephalosporins:

| Compound | Spectrum of Activity | Unique Features |

|---|---|---|

| Cefotaxime | Broad spectrum; effective against Gram-positive bacteria | Rapid absorption and distribution |

| Ceftazidime | Effective against Pseudomonas aeruginosa | High stability against hydrolysis |

| Ceftriaxone | Long half-life; effective for severe infections | Crosses blood-brain barrier effectively |

| This compound | Broad-spectrum; effective against resistant strains | Prolonged elimination half-life; immunomodulatory properties |

Properties

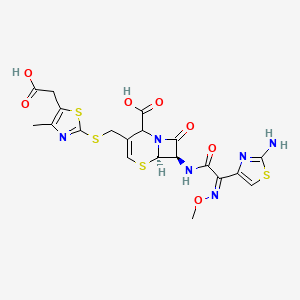

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h4,6,13-14,17H,3,5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-/t13-,14?,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWOQUPUOGJRPY-PXUGJTILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)SCC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O7S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.